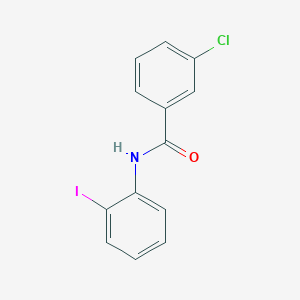
(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) is a coordination complex featuring rhodium(I) as the central metal atom, coordinated to two 1,5-cyclooctadiene ligands and two triphenylphosphine ligands. This complex is often used as a catalyst in various organic reactions due to its ability to facilitate hydrogenation, hydrosilylation, and other transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this complex typically involves the reaction of rhodium(I) chloride with 1,5-cyclooctadiene and triphenylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this complex may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This complex is known to catalyze several types of reactions, including:
Hydrogenation: Reduction of unsaturated organic compounds.
Hydrosilylation: Addition of silanes to alkenes or alkynes.
Hydroformylation: Conversion of alkenes to aldehydes.
Reductive Alkylation: Formation of carbon-carbon bonds through the reduction of carbonyl compounds.
Common Reagents and Conditions:
Hydrogenation: Molecular hydrogen (H2) and a suitable solvent such as dichloromethane.
Hydrosilylation: Silanes (e.g., triethylsilane) and alkenes or alkynes in the presence of a solvent.
Hydroformylation: Syn gas (CO and H2) and an alkene in the presence of a solvent.
Reductive Alkylation: Aldehydes or ketones and a suitable amine in the presence of hydrogen.
Major Products Formed:
Hydrogenation: Saturated hydrocarbons.
Hydrosilylation: Silylated alkenes or alkynes.
Hydroformylation: Aldehydes.
Reductive Alkylation: Secondary or tertiary amines.
Applications De Recherche Scientifique
This complex is widely used in scientific research due to its versatility as a catalyst. Its applications include:
Chemistry: Facilitating various organic transformations, such as hydrogenation and hydrosilylation.
Biology: Studying enzyme mechanisms and developing bio-inspired catalysts.
Medicine: Synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Enhancing the efficiency of industrial chemical processes, such as the production of fine chemicals and polymers.
Mécanisme D'action
The mechanism by which this complex exerts its effects involves the coordination of the rhodium center to the ligands, which facilitates the activation of substrates and the transfer of hydrogen or other groups. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the complex acts by stabilizing transition states and intermediates.
Comparaison Avec Des Composés Similaires
This complex is unique in its combination of ligands and its ability to catalyze a wide range of reactions. Similar compounds include:
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
1,4-Bis(diphenylphosphino)butane: rhodium(I) tetrafluoroborate
These compounds share similarities in their rhodium centers and cyclooctadiene ligands but differ in their ancillary ligands and counterions, which can influence their catalytic properties and applications.
Propriétés
Numéro CAS |
35238-97-2 |
|---|---|
Formule moléculaire |
C45H44Cl2F6P3Rh- |
Poids moléculaire |
965.5 g/mol |
Nom IUPAC |
cycloocta-1,5-diene;dichloromethane;rhodium;triphenylphosphane;hexafluorophosphate |
InChI |
InChI=1S/2C18H15P.C8H12.CH2Cl2.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;2-1-3;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;1H2;;/q;;;;-1; |
Clé InChI |
KXYIALYIDNUDRM-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh] |
SMILES canonique |
C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3424438.png)




![3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B3424471.png)






